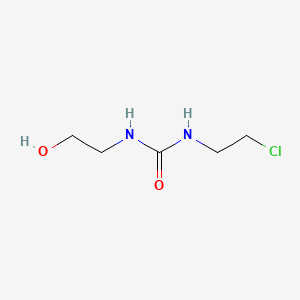

1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Urea, N-(2-chloroethyl)-N’-(2-hydroxyethyl)- is a chemical compound that belongs to the class of ureas. Ureas are organic compounds with the general formula CO(NH2)2. This particular compound features both chloroethyl and hydroxyethyl functional groups, which can impart unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of urea, N-(2-chloroethyl)-N’-(2-hydroxyethyl)- typically involves the reaction of urea with 2-chloroethanol and 2-hydroxyethylamine. The reaction conditions may include:

Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.

Catalysts: Acid or base catalysts to promote the reaction.

Solvents: Organic solvents such as ethanol or methanol to dissolve the reactants.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help control reaction parameters and improve yield.

化学反応の分析

Types of Reactions

Urea, N-(2-chloroethyl)-N’-(2-hydroxyethyl)- can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The chloroethyl group can be reduced to form ethyl groups.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Ammonia (NH3), amines, thiols.

Major Products Formed

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Ethyl derivatives.

Substitution Products: New urea derivatives with different functional groups.

科学的研究の応用

Urea, N-(2-chloroethyl)-N’-(2-hydroxyethyl)- has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to create new compounds.

Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of urea, N-(2-chloroethyl)-N’-(2-hydroxyethyl)- involves its interaction with molecular targets such as enzymes and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The hydroxyethyl group can participate in hydrogen bonding and other interactions that affect the compound’s activity.

類似化合物との比較

Similar Compounds

- Urea, N-(2-chloroethyl)-N’-(2-methoxyethyl)-

- Urea, N-(2-bromoethyl)-N’-(2-hydroxyethyl)-

- Urea, N-(2-chloroethyl)-N’-(2-aminomethyl)-

Uniqueness

Urea, N-(2-chloroethyl)-N’-(2-hydroxyethyl)- is unique due to the presence of both chloroethyl and hydroxyethyl groups, which impart distinct reactivity and potential biological activity. Compared to similar compounds, it may exhibit different chemical behavior and applications.

生物活性

1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea, commonly referred to as HECU, is a compound with notable biological activity, particularly in the fields of oncology and pharmacology. This compound has been studied for its potential therapeutic applications as well as its mechanisms of action, which involve interactions at the molecular level.

Chemical Structure and Properties

- Molecular Formula: C5H8ClN3O2

- Molecular Weight: 165.59 g/mol

- CAS Number: 71479-93-1

The compound features a chloroethyl group, which is known for its reactivity and ability to form covalent bonds with biological macromolecules such as DNA.

HECU exhibits its biological effects primarily through alkylation of DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is akin to that of other alkylating agents used in chemotherapy, such as nitrogen mustards.

Antitumor Activity

Research has shown that HECU possesses significant antitumor properties. A comparative study indicated that HECU is more effective than its hydroxylated counterparts in inducing DNA damage in cancer cells. The compound's ability to form interstrand cross-links is crucial for its cytotoxic effects against various tumor cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of HECU on several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| A549 | 4.5 |

| MCF-7 | 6.0 |

The results demonstrated that HECU had a lower IC50 value compared to other tested compounds, indicating higher potency against these cancer cell lines .

Genotoxicity Studies

Genotoxicity assessments have revealed that HECU can induce DNA strand breaks and cross-links, contributing to its mutagenic potential. A study using fetal hamster lung cells showed a significant increase in DNA damage when exposed to HECU compared to control groups. This underscores the dual nature of HECU's biological activity: while it is effective as an antitumor agent, it also poses risks for mutagenicity .

Synthesis and Purity

The synthesis of HECU involves several chemical reactions that ensure high purity and yield. Techniques such as Sharpless epoxidation are often employed to achieve enantiomeric purity exceeding 98%. The following table summarizes various synthesis methods and their respective yields:

| Synthesis Method | Yield (%) | Enantiomeric Purity (%) |

|---|---|---|

| Sharpless Epoxidation | Up to 95 | >98 |

| Asymmetric Dihydroxylation | Variable | High |

| Iodolactonization | 33 | High |

High purity is essential for maintaining the biological activity of HECU, as impurities can significantly affect its efficacy .

特性

IUPAC Name |

1-(2-chloroethyl)-3-(2-hydroxyethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClN2O2/c6-1-2-7-5(10)8-3-4-9/h9H,1-4H2,(H2,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZGGEMBAWCTNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)NCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221692 |

Source

|

| Record name | Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71479-93-1 |

Source

|

| Record name | Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071479931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。